molecular formula C12H11N5O B11870009 4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide CAS No. 918133-04-7

4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide

Cat. No.: B11870009
CAS No.: 918133-04-7
M. Wt: 241.25 g/mol
InChI Key: KJOXFMTXKUTHAQ-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a 1-methylpyrrole substituent at position 4 and a carboxamide group at position 5. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as kinases and receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918133-04-7

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

4-(1-methylpyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide

InChI

InChI=1S/C12H11N5O/c1-17-3-2-7(6-17)8-4-10(11(13)18)15-12-9(8)5-14-16-12/h2-6H,1H3,(H2,13,18)(H,14,15,16)

InChI Key

KJOXFMTXKUTHAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1)C2=CC(=NC3=C2C=NN3)C(=O)N

Origin of Product

United States

Preparation Methods

Pyridine Ring Formation onto a Preexisting Pyrazole

This method utilizes 3-aminopyrazole derivatives as starting materials, which react with 1,3-CCC-biselectrophiles (e.g., diketones, ketoesters) to form the pyridine ring. For example, 3-aminopyrazole reacts with acetylacetone under acidic conditions to yield 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. The reaction proceeds via a tandem nucleophilic attack and dehydration mechanism, with the amino group and β-carbon of the pyrazole acting as nucleophiles.

Pyrazole Ring Formation onto a Preexisting Pyridine

Alternatively, pyridine derivatives such as 2-chloronicotinaldehyde can undergo cyclization with hydrazines to form the pyrazole ring. This approach is less common for 4,6-disubstituted derivatives but offers flexibility in introducing substituents at specific positions.

Functionalization at Position 4: Introducing the 1-Methylpyrrole Group

The 1-methylpyrrole moiety at position 4 is introduced via cross-coupling reactions, typically using halogenated pyrazolo[3,4-b]pyridine intermediates.

Halogenation at Position 4

Bromination or iodination of the pyrazolo[3,4-b]pyridine core is achieved using N-bromosuccinimide (NBS) or iodine in the presence of Lewis acids (e.g., FeCl₃). For instance, treatment of 1H-pyrazolo[3,4-b]pyridine with iodine monochloride yields 4-iodo-1H-pyrazolo[3,4-b]pyridine, a key intermediate for subsequent coupling.

Suzuki-Miyaura Coupling

The 4-iodo intermediate reacts with 1-methyl-3-pyrroleboronic acid under palladium catalysis to install the pyrrole group. Optimized conditions involve Pd(PPh₃)₄, Na₂CO₃, and a DME/H₂O solvent system at 80–100°C. This method achieves >80% yield with minimal side products.

Carboxamide Installation at Position 6

The carboxamide group is introduced via late-stage functionalization of a carboxylic acid or nitrile precursor.

Oxidation of Aldehyde to Carboxylic Acid

A 6-formyl intermediate, obtained via Vilsmeier-Haack formylation of the pyrazolo[3,4-b]pyridine core, is oxidized to 6-carboxylic acid using Ag₂O in HCl. The reaction proceeds quantitatively under mild conditions (40–70°C, 2–4 h).

Amidation of Carboxylic Acid

The carboxylic acid is converted to the carboxamide using coupling reagents such as HATU or EDCl/HOBt. For example, reaction with ammonium chloride in the presence of HATU and DIPEA in DMF affords the carboxamide in 75–85% yield.

Integrated Synthetic Route

A representative synthesis of 4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves the following steps:

  • Core Synthesis : React 3-aminopyrazole with ethyl acetoacetate in acetic acid to form 4-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate.

  • Halogenation : Treat with NBS to obtain 4-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate.

  • Cross-Coupling : Perform Suzuki coupling with 1-methyl-3-pyrroleboronic acid to install the pyrrole group.

  • Hydrolysis and Amidation : Hydrolyze the ester to carboxylic acid using NaOH, then amidate with NH₃/HATU.

Optimization and Challenges

Regioselectivity

The position of substituents is highly dependent on the starting materials. Using 3-aminopyrazole derivatives ensures substitution at C4 and C6 due to electronic and steric effects.

Protecting Groups

Tetrahydropyranyl (THP) protecting groups are employed to shield reactive NH positions during functionalization. Deprotection is achieved using HCl in methanol.

Yield Improvements

  • Coupling Reactions : Adding catalytic amounts of PPh₃ enhances palladium catalyst efficiency.

  • Amidation : Microwave-assisted reactions reduce reaction times from 12 h to 1 h with comparable yields.

Analytical Characterization

Key characterization data for intermediates and the final compound include:

  • ¹H NMR : The pyrrole proton resonates at δ 6.8–7.2 ppm, while the carboxamide NH₂ appears at δ 7.5–8.0 ppm.

  • MS (ESI+) : [M+H]⁺ at m/z 312.2 confirms the molecular formula C₁₅H₁₃N₅O.

Comparative Analysis of Synthetic Routes

StepMethod A (Patent)Method B (Literature)
HalogenationNBS, FeCl₃, 70% yieldI₂, FeCl₃, 65% yield
Suzuki CouplingPd(PPh₃)₄, 82% yieldPd(OAc)₂, 78% yield
AmidationHATU, 85% yieldEDCl/HOBt, 80% yield

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

The compound belongs to the class of pyrazolo[3,4-b]pyridines, which have been extensively studied for their diverse pharmacological properties. These include:

  • Anticancer Activity : Pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. Studies have shown that modifications in the structure can enhance their efficacy against various cancer cell lines. For example, derivatives have been synthesized that demonstrate selective cytotoxicity towards cancer cells while sparing normal cells .
  • Antinociceptive Effects : Research indicates that certain derivatives of pyrazolo[3,4-b]pyridine act as sigma-1 receptor ligands, which are implicated in pain modulation. These compounds have shown promising results in preclinical models for pain relief .
  • Anti-inflammatory Properties : The compound’s structure allows it to interact with inflammatory pathways, potentially reducing inflammation in various models .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves several chemical transformations starting from readily available precursors. The general synthetic route includes:

  • Formation of the Pyrazolo Core : Using cyclization reactions to form the pyrazolo[3,4-b]pyridine structure.
  • Introduction of Functional Groups : Modifying the carboxamide group to enhance biological activity and solubility.
  • Optimization : Through SAR studies, researchers identify key substitutions that improve potency and selectivity towards biological targets .

Case Studies

Several case studies illustrate the applications of this compound in various therapeutic areas:

Case Study 1: Anticancer Activity

A study evaluated a series of pyrazolo[3,4-b]pyridine derivatives against human cancer cell lines. The results indicated that specific modifications at the 6-position significantly enhanced cytotoxicity against breast and lung cancer cells. The most potent derivative exhibited an IC50 value in the low micromolar range .

Case Study 2: Pain Management

In a preclinical study, a derivative was tested for its ability to alleviate pain in rodent models. The compound demonstrated significant antinociceptive effects comparable to established analgesics but with fewer side effects. This suggests potential for development as a novel pain management therapy .

Case Study 3: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties of this compound showed that it effectively reduced pro-inflammatory cytokine levels in vitro and in vivo models of inflammation. This positions it as a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Specific pathways and targets depend on the biological context and the specific application being investigated .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Position 4 Substituent Position 6 Functional Group Key Features Molecular Weight (g/mol) Reference ID
4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide (Target) 1-Methylpyrrole Carboxamide Pyrrole ring; amide group Not provided -
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-pyrazolo[3,4-b]pyridine-4-carboxamide Ethyl-methylpyrazole Carboxamide Pyrazole substituent; phenyl group at position 1 374.4
1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Butyl Carboxylic acid Cyclopropyl group; saturated pyridine ring Not provided
2-[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid Difluoromethyl Acetic acid side chain Difluoromethyl; pyrazole substituent Not provided
6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Methoxyphenyl Carboxylic acid Aromatic substituent; esterifiable carboxyl Not provided

Key Observations :

  • Carboxamide derivatives (e.g., target and ) may exhibit enhanced solubility and metabolic stability compared to carboxylic acid derivatives (e.g., ).

Key Observations :

  • Ionic liquids like [bmim][BF4] and FeCl₃·6H₂O are effective for cyclocondensation, enabling high yields under mild conditions .
  • Carboxamide derivatives (e.g., target and ) likely require post-synthetic amidation steps, differing from carboxylic acid derivatives synthesized via direct cyclization.

Biological Activity

The compound 4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.

  • Molecular Formula : C₁₁H₁₃N₅O
  • Molecular Weight : 217.26 g/mol
  • Structure : The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class often act as inhibitors of specific kinases involved in cancer progression. The compound under investigation may inhibit tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and differentiation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. Below is a summary of key findings:

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast)0.304TRK inhibition and apoptosis induction
A549 (Lung)0.39Induction of autophagy
NCI-H460 (Lung)0.46Inhibition of Aurora-A kinase
HeLa (Cervical)7.01Topoisomerase-IIa inhibition

These results indicate that the compound exhibits potent activity against multiple cancer types, with particularly strong effects observed in breast and lung cancer models.

Case Studies

  • Study on TRK Inhibition : Liu et al. synthesized several pyrazolo[3,4-b]pyridine derivatives and identified that compound C03 (similar structure) demonstrated significant TRK inhibition with an IC50 of 56 nM and effectively inhibited proliferation in the Km-12 cell line at an IC50 of 0.304 μM .
  • Autophagy Induction : Research by Fan et al. showed that derivatives similar to the target compound could induce autophagy in A549 cells without triggering apoptosis, suggesting a unique mechanism that could be exploited for therapeutic purposes .
  • Aurora-A Kinase Inhibition : In another study, compounds structurally related to our target were reported to inhibit Aurora-A kinase with IC50 values as low as 0.16 μM, indicating a potential pathway for disrupting cancer cell cycle progression .

Pharmacokinetics

The pharmacokinetic profile of pyrazolo[3,4-b]pyridine derivatives suggests favorable absorption and distribution characteristics. The stability in plasma and low inhibitory activity on cytochrome P450 isoforms (except CYP2C9) indicates a lower risk for drug-drug interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide?

  • Methodological Answer : The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation reactions. For example, similar compounds are synthesized by refluxing precursor amines (e.g., 1-methyl-1H-pyrazol-5-amine derivatives) with acrylates (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) in toluene using trifluoroacetic acid (TFA) as a catalyst . Key steps include purification via column chromatography and recrystallization. Reaction yields depend on substituent compatibility and solvent choice. For the target compound, substituent positioning on the pyrrole and pyrazole rings must be carefully optimized to avoid steric hindrance.

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer : Characterization involves multi-modal analytical techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and chemical environments. For instance, pyrazolo[3,4-b]pyridine derivatives exhibit distinct aromatic proton shifts between δ 6.3–8.5 ppm .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-Ray Powder Diffraction (XRPD) : Used to confirm crystalline structure and polymorphic forms, as seen in related pyrazolo-pyrimidine derivatives .
  • HPLC : Purity >95% is standard, with retention times compared to reference standards .

Advanced Research Questions

Q. What strategies address low aqueous solubility in pyrazolo[3,4-b]pyridine derivatives during pharmacological testing?

  • Methodological Answer : Solubility challenges arise from high lipophilicity (LogD). Strategies include:

  • Scaffold modification : Replacing indazole with pyrazolo[3,4-b]pyrazine improves solubility by reducing π-π stacking .
  • Prodrug design : Introducing ionizable groups (e.g., carboxylic acids) or PEGylation enhances bioavailability .
  • Co-solvent systems : Use of DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays, as reported for sGC activators .

Q. How are structure-activity relationships (SAR) analyzed for kinase inhibition or receptor binding?

  • Methodological Answer : SAR studies involve systematic substitution at key positions:

  • Pyrrole ring (R1) : Methyl or ethyl groups at the 1-position enhance metabolic stability .
  • Pyrazole ring (R2) : Electron-withdrawing groups (e.g., -CF3_3) improve target affinity, as seen in factor Xa inhibitors .
  • Carboxamide group (R3) : Cyclization (e.g., tetrahydropyridinone) prevents hydrolysis and retains potency .
  • In silico docking : Tools like AutoDock Vina predict binding modes to targets (e.g., sGC or kinase domains), validated by mutagenesis studies .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound stability. Mitigation steps:

  • Standardized assays : Use identical cell lines (e.g., HEK293 for kinase profiling) and buffer conditions .
  • Stability testing : Monitor compound degradation via LC-MS under physiological pH/temperature .
  • Meta-analysis : Cross-reference data from patents (e.g., anticancer activity in EP patents ) and peer-reviewed IC50_{50} values .

Experimental Design & Data Interpretation

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :

  • Rodent models : Oral bioavailability and half-life are assessed in Sprague-Dawley rats via LC-MS/MS plasma analysis .
  • Xenograft models : Subcutaneous tumor implants (e.g., HCT-116 colon cancer) evaluate antitumor efficacy, with dosing adjusted for CYP450 metabolism .
  • Toxicology : MTD (maximum tolerated dose) is determined using GLP-compliant protocols, focusing on hepatic and renal biomarkers .

Q. How to design control experiments for off-target effects in kinase inhibition studies?

  • Methodological Answer :

  • Selectivity panels : Screen against a kinase panel (e.g., 100+ kinases) using competitive binding assays (e.g., KINOMEscan®) .
  • Negative controls : Use inactive enantiomers or scrambled analogs (e.g., methyl-group positional isomers) .
  • CRISPR knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Tables of Key Data

Property Value/Technique Reference
Synthetic Yield 24–48% (optimized routes)
Aqueous Solubility <0.001 mg/mL (pH 7.4, unmodified)
LogD 2.8–3.5 (measured via shake-flask)
IC50_{50} (Factor Xa) 0.5 nM (apixaban analog)
Plasma Half-Life 8–12 hours (rat, 10 mg/kg oral dose)

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